
2-(4-chlorophenoxy)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds involves multistep reactions starting from basic precursors to achieve the desired complex molecules. For instance, compounds derived from indibulin and combretastatin scaffolds, known for their anti-mitotic activities, have been synthesized using a multistep reaction process, demonstrating cytotoxic activity against cancerous cell lines (Saeedian Moghadam & Amini, 2018). This indicates the potential complexity and effectiveness of the synthesis processes for similar compounds.
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular arrangement and interactions within the compound. For example, studies on C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, reveal how molecules are linked through hydrogen bonds and other interactions, forming complex sheets or interwoven structures (Narayana et al., 2016). These structural details are crucial for understanding the molecular functionality and potential reactivity.
Chemical Reactions and Properties
Acetamides undergo various chemical reactions, influenced by their molecular structure. The reactivity can be analyzed through the synthesis of different derivatives and their subsequent evaluation for biological activities. For instance, the development of potent opioid kappa agonists through the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation in vitro showcases the specific chemical reactions acetamides can undergo (Costello et al., 1991).
Physical Properties Analysis
The physical properties of acetamides, such as solubility, melting points, and crystalline structure, are determined through experimental analyses. For example, the study of the crystal structures of acetamides reveals specific intermolecular interactions and the influence of substituents on the molecule's physical properties (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are critical aspects of acetamides. Research on the oxidation reactivity of certain acetamide derivatives highlights the diverse pathways and products that can result from chemical reactions, emphasizing the compound's versatile chemical properties (Pailloux et al., 2007).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
The compound can be involved in the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate, leading to the formation of 2-butenamides and 2-buten-4-olides. This process suggests a mechanism that could be explained by the hard and soft acids and bases (HSAB) concept, proposing potential applications in synthetic organic chemistry (Sato, Nishino, & Kurosawa, 1987).
Potential Biological Activities
Antioxidant Properties : Synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, including structures similar to the compound , has shown considerable antioxidant activity. This implies potential therapeutic applications in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Antibacterial Agents : Synthesis of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and related structures demonstrated moderate to good antibacterial activity against gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Cytotoxic Activity : A novel compound derived from the indibulin and combretastatin scaffolds, incorporating elements similar to the compound of interest, exhibited good cytotoxicity against breast cancer cell lines, suggesting potential applications in cancer therapy (Moghadam & Amini, 2018).
Herbicide Potential : Studies on 2,4-D esters, structurally related to the compound , have shown controlled-release properties, indicating potential use in agricultural applications as herbicides (Mehltretter, Roth, Weakley, McGuire, & Russell, 1974).
Pesticide Sensitivity : Research involving 2,4,5-trichlorophenoxy acetic acid, a chemical with similarities to the compound of interest, focused on adsorption behavior and pesticide-sensitive membrane electrode fabrication, indicating potential applications in environmental monitoring and pesticide detection (Khan & Akhtar, 2011).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-11-15(6-9-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-7-4-14(20)5-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXSUZBCNMVERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

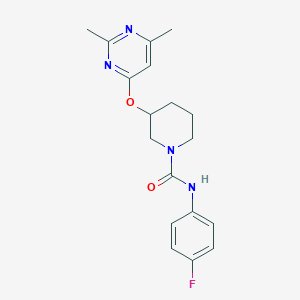
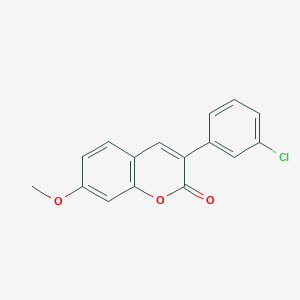
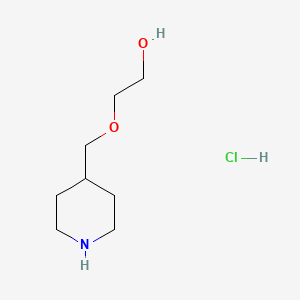
![3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2484290.png)
![3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2484291.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484293.png)
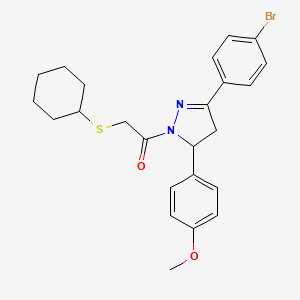

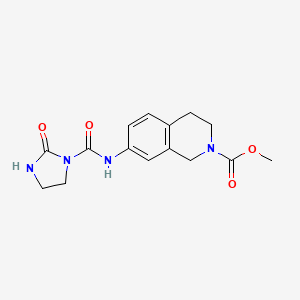

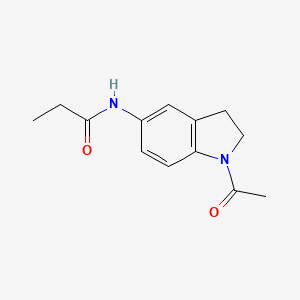
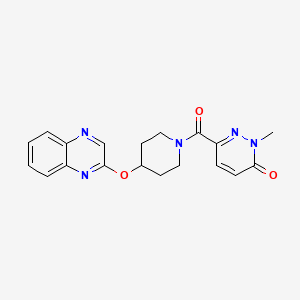
![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)